molecular formula C13H16O3 B3065017 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone CAS No. 28437-37-8

1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone

Cat. No.: B3065017
CAS No.: 28437-37-8
M. Wt: 220.26 g/mol
InChI Key: WIMBPCIHPXPPDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone typically involves the prenylation of chalcones. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the chalcone structure. The prenyl group is then introduced through a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as Psoralea corylifolia, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone has numerous applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex molecules.

    Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: Due to its antibacterial, antifungal, and anticancer properties, it is being researched for potential drug development.

    Industry: It is used in the formulation of various health supplements and cosmetic products.

Mechanism of Action

The mechanism of action of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone involves multiple molecular targets and pathways:

    Antibacterial and Antifungal: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

    Anticancer: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Antioxidant: It scavenges free radicals and reduces oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its prenylated structure enhances its bioavailability and effectiveness compared to non-prenylated chalcones .

Biological Activity

1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone, also known by its CAS number 28437-37-8, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16O3
  • Molar Mass : 220.26 g/mol
  • Melting Point : 146°C

These properties indicate that the compound is a stable phenolic derivative, which plays a significant role in its biological activity.

Antioxidant Activity

Studies have demonstrated that phenolic compounds exhibit strong antioxidant properties due to their ability to scavenge free radicals. For instance, research indicates that this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Effects

The compound has shown antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. This activity is attributed to the hydroxyl groups in its structure, which enhance its interaction with microbial membranes .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown a reduction in the expression of inflammatory markers in macrophage cell lines treated with the compound .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups in the molecule donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the overall inflammatory response.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.

Case Studies

Study Findings Reference
In vitro study on antioxidant capacityDemonstrated significant inhibition of lipid peroxidation
Antimicrobial efficacy testEffective against multiple bacterial strains
Anti-inflammatory response assessmentReduced cytokine production in macrophages

Properties

IUPAC Name

1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8(2)4-5-10-6-11(9(3)14)13(16)7-12(10)15/h4,6-7,15-16H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMBPCIHPXPPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358563
Record name AK-087/42718385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28437-37-8
Record name AK-087/42718385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.